1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2-cyclopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the synthesis of the 2-cyclopropylphenyl group through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Cyclopentane Ring Formation: The cyclopentane ring is then introduced through cyclization reactions, which may involve palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the 2-cyclopropylphenyl group.
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but with a phenyl group instead of the cyclopentane ring.
Uniqueness: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the 2-cyclopropylphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-(2-cyclopropylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-3-4-10-15)13-6-2-1-5-12(13)11-7-8-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17) |
InChI Key |
VHKLNNSIORIFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2C3CC3)C(=O)O |
Origin of Product |
United States |
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